molecular formula C8H11Cl2N3 B3168484 N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine CAS No. 92993-52-7

N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine

Cat. No.: B3168484
CAS No.: 92993-52-7
M. Wt: 220.1 g/mol
InChI Key: FUDDLIZJYWXWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,5-Dichloropyridin-2-yl)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted at the N1 position with a 3,5-dichloropyridin-2-yl group. The dichloropyridine moiety introduces electron-withdrawing chlorine atoms at the 3- and 5-positions of the pyridine ring, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

N'-(3,5-dichloropyridin-2-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c9-6-4-7(10)8(13-5-6)12-3-1-2-11/h4-5H,1-3,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDDLIZJYWXWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine typically involves the reaction of 3,5-dichloropyridine with propane-1,3-diamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities of the compound, with additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine with structurally and functionally related compounds, focusing on structural features, biological activity, and synthetic methodologies:

Compound Name Structural Features Biological Activity Synthesis Method Key References
This compound Propane-1,3-diamine backbone; 3,5-dichloropyridin-2-yl substituent Not explicitly reported (inferred antimicrobial potential) Likely involves nucleophilic substitution or coupling (analogous to )
N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine Propane-1,3-diamine backbone; 7-chloroquinoline substituent Antimalarial (IC50 values in nM range) Derived from Ro 47-0543 metabolites via dealkylation
N1,N3-Di(pyridin-2-yl)propane-1,3-diamine Propane-1,3-diamine backbone; pyridin-2-yl groups at both N1 and N3 Not reported; model for synthetic methodology Alkali metal hydride-mediated coupling of pyridine and propane-1,3-diamine
N1-(7-Chloroquinolin-4-yl)-N3-(4-(piperidin-1-yl)pyrimidin-2-yl)propane-1,3-diamine Hybrid structure with 7-chloroquinoline and pyrimidine groups Antimalarial (active against P. falciparum) Multi-step synthesis involving artesunate-indoloquinoline hybrid protocols
N1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine Quinazoline core; methylated propane-1,3-diamine chain Intermediate in antitumor drug synthesis Reaction with tetrahydrofuran-2-carboxylic acid derivatives

Key Structural and Functional Differences:

Heterocyclic Core: The target compound features a dichloropyridine ring, whereas analogs like N1-(7-chloroquinolin-4-yl)propane-1,3-diamine incorporate a chloroquinoline core. Quinoline derivatives are well-documented for antimalarial activity due to heme-binding interactions, while pyridine-based compounds may target different pathways .

Substituent Positioning: Chlorine atoms at the 3- and 5-positions on the pyridine ring (target compound) vs. 7-position on quinoline (analogs). This positional variation impacts electronic properties and steric interactions with biological targets .

Biological Activity: Chloroquinoline-based diamines (e.g., Ro 47-0543 metabolites) exhibit nanomolar antimalarial activity, attributed to their ability to disrupt parasite heme detoxification. The target compound’s dichloropyridine group may confer similar efficacy, but this requires experimental validation . Hybrid structures with pyrimidine or piperidine moieties () show enhanced activity against drug-resistant Plasmodium strains, highlighting the importance of auxiliary functional groups .

Chloroquinoline derivatives often involve multistep dealkylation or hybridization protocols, as seen in artesunate-indoloquinoline hybrids () .

Biological Activity

N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine is a chemical compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Molecular Formula : C8H11Cl2N3
  • Molecular Weight : 220.1 g/mol
  • CAS Number : 92993-52-7

The compound features two chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,5-dichloropyridine with propane-1,3-diamine under controlled conditions. The process can be scaled for industrial production, ensuring high yield and purity through methods such as distillation and crystallization .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

The mechanism of action of this compound primarily involves its interaction with molecular targets such as enzymes or receptors. It may modulate their activity by binding to active sites or altering conformational states .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N1-(3-chloropyridin-2-yl)propane-1,3-diamineOne chlorine atom on pyridineModerate antimicrobial
N1-(3,5-dimethylpyridin-2-yl)propane-1,3-diamineTwo methyl groups on pyridineLimited data available
N1-(5-chloropyridin-2-yl)propane-1,3-diamineOne chlorine atomAntimicrobial properties

This compound is unique due to its dual chlorine substitution pattern, which enhances its reactivity compared to similar compounds .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various pyridine derivatives including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Investigation into Anticancer Mechanisms

Another study focused on the anticancer potential of this compound. In vitro assays demonstrated that treatment with this compound resulted in notable cytotoxic effects on cancer cell lines such as HeLa and MCF7. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.